Field: Thermodynamics
Application: 1-Fluoropropane is used in the analysis of thermophysical property data. This involves studying the properties of the compound under various conditions.
Field: Structural Chemistry
Application: 1-Fluoropropane is used in conformational and structural studies. This involves studying the shape, structure, and spatial arrangement of the atoms in the molecule.
Results: From these studies, it was found that the gauche form of 1-Fluoropropane is more stable than the trans form.
1-Fluoropropane, with the chemical formula C3H7F, is a fluorinated alkane that features a fluorine atom attached to the first carbon of the propane chain. This compound has a molecular weight of approximately 62.08608 g/mol and is commonly referred to as n-propyl fluoride. Its structural formula can be represented using the SMILES notation as CCCF, indicating a straight-chain structure with three carbon atoms and one fluorine atom at the terminal position .
1-Fluoropropane can be synthesized through several methods:
1-Fluoropropane finds various applications:
The interactions of 1-fluoropropane with other compounds have been studied primarily in the context of its use as an additive in lithium-ion batteries. Research indicates that it can form stable solid electrolyte interphases (SEI) when used alongside other additives, enhancing battery performance and stability .
Several compounds are structurally similar to 1-fluoropropane. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Molecular Weight | Unique Features |
---|---|---|---|
1-Chloropropane | C3H7Cl | 76.54 g/mol | Chlorine atom instead of fluorine; more reactive. |
2-Fluoropropane | C3H7F | 62.08608 g/mol | Fluorine on the second carbon; different reactivity profile. |
1-Bromopropane | C3H7Br | 109.94 g/mol | Bromine atom; higher molecular weight and different reactivity. |
Propane | C3H8 | 44.097 g/mol | No halogen; serves as a baseline for reactivity comparisons. |
1-Fluoropropane is unique due to its specific placement of the fluorine atom at the terminal position, which influences its chemical reactivity and potential applications compared to other halogenated alkanes.
The structure of 1-fluoropropane is foundational to understanding its reactivity, physical properties, and behavior in various chemical contexts. As a terminally fluorinated alkane, 1-fluoropropane presents unique features arising from the presence of a fluorine atom bonded to the primary carbon of a propane backbone. This section provides a detailed exploration of the molecular architecture, bond metrics, spatial configuration, and the influence of fluorination on the overall molecular structure.
The molecular architecture of 1-fluoropropane is defined by its linear three-carbon chain, with a fluorine atom attached to the terminal (primary) carbon. The geometry of the molecule is best described as a nearly tetrahedral arrangement around each carbon atom, consistent with the sp³ hybridization typical of saturated hydrocarbons. The presence of the highly electronegative fluorine atom at the terminal position introduces subtle but significant distortions in bond lengths and angles compared to unsubstituted propane.
The bond lengths and angles in 1-fluoropropane are determined by both experimental techniques, such as gas-phase electron diffraction and X-ray crystallography, and high-level quantum chemical calculations. The most notable bond in the molecule is the carbon-fluorine bond, which is shorter and stronger than the typical carbon-hydrogen or carbon-carbon bonds due to the small size and high electronegativity of the fluorine atom.
The carbon-fluorine bond in 1-fluoropropane has a bond distance of approximately 1.39 Å, which is characteristic of a single C–F bond and reflects significant s-character in the bonding orbital [1] [2]. The adjacent carbon-carbon bond lengths are slightly affected by the presence of the fluorine atom, typically measuring around 1.53 Å for the C1–C2 bond (where C1 is the fluorinated carbon) and 1.54 Å for the C2–C3 bond, values that are consistent with standard alkane C–C bond lengths but may be marginally shortened due to the electron-withdrawing effect of fluorine.
Bond angles in 1-fluoropropane are close to the ideal tetrahedral angle of 109.5°, but subtle deviations occur near the fluorinated carbon. The C1–C2–C3 angle remains close to 112°, while the F–C1–C2 angle may be slightly compressed to approximately 108°, reflecting the influence of the larger fluorine atom and its electron-withdrawing nature [5].
Table 1. Selected Bond Lengths and Angles in 1-Fluoropropane
Bond or Angle | Value (Å or °) | Method/Reference |
---|---|---|
C1–F | 1.39 Å | Quantum chemical [1] |
C1–C2 | 1.53 Å | Quantum chemical [1] |
C2–C3 | 1.54 Å | Quantum chemical [1] |
C1–H | 1.09 Å | Standard value |
C2–H, C3–H | 1.09 Å | Standard value |
F–C1–C2 | 108° | Quantum chemical [5] |
C1–C2–C3 | 112° | Quantum chemical [5] |
H–C–H (all) | 109.5° | Standard value |
These values are consistent with the structural parameters observed in other primary alkyl fluorides and highlight the subtle but important impact of terminal fluorination on molecular geometry.
The spatial configuration of 1-fluoropropane is dictated by the tetrahedral geometry around each carbon atom and the spatial requirements of the fluorine atom. The molecule adopts a staggered conformation in its lowest energy state, minimizing steric repulsion between adjacent atoms and groups. The fluorine atom, being larger than hydrogen, occupies more space and exerts a significant influence on the orientation of neighboring bonds.
Three-dimensional modeling of 1-fluoropropane reveals that the fluorine atom is oriented anti to the central carbon chain in the most stable conformer, with the remaining hydrogen atoms arranged to minimize torsional strain. The overall shape of the molecule is extended, with the fluorine atom projecting away from the carbon backbone. This configuration is supported by computational studies and is consistent with the behavior of similar terminally substituted alkanes.
The carbon-fluorine bond is a defining feature of 1-fluoropropane and imparts unique electronic and structural characteristics to the molecule. This section examines the bond distance and strength, the electronic effects of terminal fluorination, and comparative data with other halogenated propanes.
The carbon-fluorine bond in 1-fluoropropane is among the shortest and strongest single bonds in organic chemistry. The bond length of 1.39 Å is a direct consequence of the small atomic radius of fluorine and the high degree of orbital overlap between the carbon and fluorine atoms [1] [2]. The bond dissociation energy for a typical C–F bond is approximately 485 kJ/mol, reflecting the substantial strength of this bond compared to C–H (410 kJ/mol) and C–Cl (340 kJ/mol) bonds.
The strength and shortness of the C–F bond are attributed to the high electronegativity of fluorine, which draws electron density toward itself, resulting in a highly polarized bond. This polarization not only affects the immediate bonding environment but also exerts a long-range influence on the electronic structure of the entire molecule.
Terminal fluorination in 1-fluoropropane induces significant electronic effects, primarily through the strong electron-withdrawing nature of the fluorine atom. The high electronegativity of fluorine (3.98 on the Pauling scale) results in a substantial shift of electron density away from the terminal carbon, leading to partial positive character on the carbon atom and increased polarization of adjacent bonds.
This electron-withdrawing effect stabilizes negative charge at positions alpha to the fluorinated carbon and can influence the reactivity of the molecule in nucleophilic substitution and elimination reactions. The inductive effect of fluorine also leads to a decrease in electron density along the carbon chain, which can be quantified through quantum chemical calculations of electron density distribution and electrostatic potential maps.
A comparison of 1-fluoropropane with other halogenated propanes, such as 1-chloropropane and 1-bromopropane, reveals distinct trends in bond lengths, bond strengths, and electronic effects. The carbon-fluorine bond is significantly shorter and stronger than the corresponding carbon-chlorine or carbon-bromine bonds, as shown in the following table.
Table 2. Comparison of Bond Lengths and Strengths in Halogenated Propanes
Compound | C–X Bond Length (Å) | C–X Bond Strength (kJ/mol) | Halogen Electronegativity |
---|---|---|---|
1-Fluoropropane | 1.39 | 485 | 3.98 |
1-Chloropropane | 1.78 | 340 | 3.16 |
1-Bromopropane | 1.94 | 280 | 2.96 |
The data illustrate that as the halogen becomes heavier and less electronegative, the bond length increases and the bond strength decreases. The unique properties of the C–F bond in 1-fluoropropane are thus a direct result of fluorine’s small size and high electronegativity.
The conformational landscape of 1-fluoropropane is shaped by the interplay of steric and electronic factors, particularly the influence of the fluorine atom on the preferred orientations of the carbon backbone and substituents. This section explores the major conformers, their relative energies, and the role of hyperconjugative interactions.
1-Fluoropropane, like other n-alkanes, can adopt multiple conformations due to rotation about the carbon-carbon single bonds. The most significant conformers are the gauche and trans forms, which differ in the dihedral angle between the fluorine atom and the terminal methyl group.
In the trans conformer, the fluorine atom and the methyl group are positioned on opposite sides of the carbon chain, resulting in a dihedral angle of approximately 180°. In the gauche conformer, the fluorine and methyl groups are separated by a dihedral angle of about 60°. Computational studies indicate that the trans conformer is generally more stable due to reduced steric repulsion and favorable hyperconjugative interactions, although the gauche conformer may be populated to a lesser extent at ambient temperature.
The relative stabilities of the gauche and trans conformers of 1-fluoropropane can be quantified by calculating their respective energies using quantum chemical methods. The energy difference between the trans and gauche conformers is typically in the range of 0.5–1.0 kcal/mol, with the trans conformer favored.
The population distribution of conformers at equilibrium can be estimated using the Boltzmann equation, which relates the energy difference to the relative populations at a given temperature. At room temperature, the trans conformer predominates, but a significant fraction of molecules may exist in the gauche form due to thermal excitation.
Table 3. Conformational Energies of 1-Fluoropropane
Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population at 298 K (%) |
---|---|---|---|
Trans | 180 | 0.0 | 65 |
Gauche | 60 | 0.7 | 35 |
These values are representative and may vary slightly depending on the computational method and basis set employed.
Hyperconjugation plays a significant role in stabilizing certain conformers of 1-fluoropropane. In the trans conformer, favorable hyperconjugative interactions occur between the sigma bonding orbitals of the C–H bonds and the antibonding sigma* orbital of the C–F bond. This delocalization of electron density lowers the overall energy of the molecule and contributes to the preference for the trans conformer.
The magnitude of hyperconjugative stabilization can be assessed using natural bond orbital (NBO) analysis, which quantifies the interaction energies between donor and acceptor orbitals. In 1-fluoropropane, the hyperconjugative stabilization is maximized in the trans conformer, further reinforcing its predominance in the conformational equilibrium.
The electronic structure of 1-fluoropropane is a critical determinant of its chemical reactivity and physical properties. This section examines the electron density distribution and key quantum chemical parameters that define the molecule’s electronic landscape.
The electron density distribution in 1-fluoropropane is highly polarized due to the presence of the fluorine atom. Quantum chemical calculations and electron density maps reveal a significant accumulation of electron density around the fluorine atom, with a corresponding depletion near the terminal carbon. This polarization is reflected in the electrostatic potential surface, which shows a pronounced negative region around the fluorine and a positive region near the carbon backbone.
The distribution of electron density has important implications for the molecule’s reactivity, particularly in nucleophilic and electrophilic reactions. The partial positive charge on the terminal carbon enhances its susceptibility to nucleophilic attack, while the negative region around fluorine can engage in hydrogen bonding or other non-covalent interactions.
Key quantum chemical parameters for 1-fluoropropane include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between these orbitals, and the dipole moment. These parameters provide insight into the molecule’s electronic stability and reactivity.
The HOMO of 1-fluoropropane is primarily localized on the carbon backbone, while the LUMO has significant contribution from the C–F antibonding orbital. The energy gap between the HOMO and LUMO is relatively large, consistent with the molecule’s chemical stability. The dipole moment of 1-fluoropropane is substantial, typically in the range of 1.8–2.0 Debye, reflecting the strong polarization induced by the terminal fluorine atom.
Table 4. Quantum Chemical Parameters of 1-Fluoropropane
Parameter | Value | Method/Reference |
---|---|---|
HOMO Energy | –10.5 eV | Quantum chemical |
LUMO Energy | –1.2 eV | Quantum chemical |
HOMO–LUMO Gap | 9.3 eV | Quantum chemical |
Dipole Moment | 1.9 D | Quantum chemical |
These parameters are calculated using density functional theory (DFT) methods and are consistent with the electronic properties observed for similar terminally fluorinated alkanes.